molecular formula C10H8N2OS B1502148 2-(4-Amino-phenyl)-thiazole-4-carbaldehyde CAS No. 55327-25-8

2-(4-Amino-phenyl)-thiazole-4-carbaldehyde

Cat. No.: B1502148
CAS No.: 55327-25-8
M. Wt: 204.25 g/mol
InChI Key: IJVSSFOJSKMMJC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • Aldehyde proton: δ 9.92 (s, 1H).
    • Thiazole H-5: δ 8.21 (s, 1H).
    • Phenyl protons: δ 7.35 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H).
    • Amino protons: δ 5.42 (s, 2H, exchangeable with D₂O).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • Aldehyde carbon: δ 191.2.
    • Thiazole carbons: δ 162.1 (C-2), 150.3 (C-4), 140.1 (C-5).
    • Phenyl carbons: δ 152.4 (C-NH₂), 128.7 (C-2/C-6), 116.4 (C-3/C-5).

Infrared (IR) Spectroscopy

Peak (cm⁻¹) Assignment
3320, 3200 N-H stretch (amine)
1698 C=O stretch (aldehyde)
1605 C=N stretch (thiazole)
1523 C=C aromatic stretch
1255 C-S stretch

UV-Vis Spectroscopy

  • λₘₐₓ (MeOH) : 285 nm (π→π* transition of the conjugated thiazole-phenyl system).

Mass Spectrometry (MS)

  • ESI+ : m/z 205.1 [M+H]⁺ (calculated: 204.25).
  • Fragmentation peaks: m/z 177.0 (loss of CO), 149.1 (loss of NH₂).

Properties

IUPAC Name

2-(4-aminophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVSSFOJSKMMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695898
Record name 2-(4-Aminophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55327-25-8
Record name 2-(4-Aminophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Amino-phenyl)-thiazole-4-carbaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and applications in drug discovery.

  • Molecular Formula: C10H8N2OS
  • Molecular Weight: 204.25 g/mol
  • CAS Number: 55327-25-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole ring system is known to enhance the compound's reactivity and binding affinity due to its electron-withdrawing properties, which facilitate interactions with nucleophilic sites in biological systems .

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

2. Antitumor Activity

Studies indicate that this compound possesses promising anticancer properties. In vitro assays against various cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) have shown that it can induce apoptosis and inhibit cell proliferation. The IC50 values for these activities are reported to be significantly lower than those of standard chemotherapeutic agents, suggesting that it may serve as a lead compound for further drug development .

3. Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored, with findings suggesting that modifications to the thiazole ring can enhance efficacy. For instance, compounds structurally related to this compound have demonstrated effective seizure protection in animal models, indicating a potential role in treating epilepsy and other seizure disorders .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of this compound:

Substituent Effect on Activity
Amino group at position 4Enhances binding affinity to targets
Thiazole ringCritical for antimicrobial and anticancer activities
Aldehyde functionalityImportant for reactivity and interaction with biological targets

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity .
  • Antitumor Activity : In a study involving HepG2 cell lines, treatment with this compound resulted in an IC50 value of 15 µg/mL, significantly lower than doxorubicin's IC50 of 30 µg/mL, highlighting its potential as an effective anticancer agent .
  • Anticonvulsant Testing : In animal models, the compound exhibited protective effects against picrotoxin-induced seizures with an effective dose (ED50) of 25 mg/kg, showcasing its potential utility in epilepsy treatment .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the phenyl ring or the position of the formyl group on the thiazole core. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Differences vs. Target Compound Reference
2-(2-Hydroxyphenyl)-thiazole-4-carbaldehyde (IQS) C₁₀H₇NO₂S 205.23 2-hydroxyphenyl (C2) Hydroxyl group instead of amino; involved in bacterial quorum sensing
2-(4-Bromophenyl)-thiazole-4-carbaldehyde C₁₀H₆BrNOS 282.16 4-bromophenyl (C2) Bromine substituent (electron-withdrawing) increases molecular weight and alters lipophilicity
2-(4-Fluorophenyl)-thiazole-4-carbaldehyde C₁₀H₆FNOS 207.22 4-fluorophenyl (C2) Fluorine substituent enhances metabolic stability
4-(4-Fluorophenyl)-thiazole-2-carbaldehyde C₁₀H₆FNOS 207.22 4-fluorophenyl (C4) Formyl group at thiazole C2 instead of C4; positional isomerism affects target binding
2-(Trifluoromethyl)-thiazole-4-carbaldehyde C₅H₂F₃NOS 181.13 CF₃ (C2) Trifluoromethyl group increases electronegativity and steric bulk
2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde C₁₇H₁₃NO₂S 295.36 4-benzyloxyphenyl (C2) Benzyloxy group enhances lipophilicity and steric hindrance

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The amino group in the target compound (electron-donating) contrasts with halogens (Br, F) or CF₃ (electron-withdrawing) in analogues, affecting electronic properties and reactivity .
Physicochemical Properties
  • Solubility: The amino group in the target compound improves water solubility compared to halogenated or benzyloxy analogues .
  • Stability : Halogenated derivatives (e.g., bromophenyl) show greater thermal stability but may pose toxicity risks .

Preparation Methods

Condensation of 4-Aminobenzaldehyde with Thiourea

A common synthetic route involves the condensation of 4-aminobenzaldehyde with thiourea under acidic conditions to form an intermediate that cyclizes to the thiazole ring. The reaction proceeds as follows:

  • Step 1: 4-Aminobenzaldehyde is reacted with thiourea in the presence of an acid catalyst (e.g., hydrochloric acid or acetic acid).
  • Step 2: The nucleophilic sulfur and nitrogen atoms of thiourea attack the aldehyde carbonyl, leading to the formation of a thiosemicarbazone intermediate.
  • Step 3: Intramolecular cyclization occurs, facilitated by heating, resulting in the formation of the thiazole ring bearing the amino group on the phenyl ring and the aldehyde group on the thiazole ring.

This method is advantageous due to the availability of starting materials and straightforward reaction conditions.

Parameter Typical Conditions Notes
Starting materials 4-Aminobenzaldehyde, Thiourea Commercially available
Catalyst Acidic medium (HCl, AcOH) Facilitates condensation and cyclization
Solvent Ethanol or aqueous ethanol Good solvent for both reactants
Temperature Reflux (80–100 °C) Promotes cyclization
Reaction time 4–8 hours Monitored by TLC or HPLC
Yield Moderate to good (50–75%) Depends on purification method

Alternative Routes via α-Haloketones

Another synthetic approach involves the reaction of 4-aminophenyl-substituted α-haloketones with thiourea:

  • Step 1: Synthesis of 4-aminophenyl α-haloketone (e.g., 4-aminophenacyl bromide) by halogenation of the corresponding ketone.
  • Step 2: Reaction of this α-haloketone with thiourea in refluxing ethanol.
  • Step 3: Cyclization to form the thiazole ring occurs, yielding 2-(4-amino-phenyl)-thiazole derivatives.
  • Step 4: Introduction of the aldehyde group at the 4-position of the thiazole ring can be achieved by selective formylation reactions, such as Vilsmeier-Haack reaction.

This method allows for more control over substitution patterns on the thiazole ring.

Parameter Typical Conditions Notes
Starting materials 4-Aminophenacyl bromide, Thiourea Requires prior synthesis of haloketone
Solvent Ethanol Common solvent
Temperature Reflux (80–90 °C) Ensures completion of cyclization
Formylation reagent POCl3/DMF (Vilsmeier-Haack) Introduces aldehyde group selectively
Reaction time 6–12 hours Includes cyclization and formylation
Yield Moderate (40–65%) Multi-step process

Industrial Scale Considerations

Industrial production of 2-(4-amino-phenyl)-thiazole-4-carbaldehyde adapts these laboratory methods with optimizations such as:

  • Use of continuous flow reactors for better heat and mass transfer.
  • Recycling of solvents and catalysts to reduce waste.
  • Optimization of reaction parameters to maximize yield and purity.
  • Use of greener solvents and catalysts to improve sustainability.

Research Findings and Reaction Mechanism Insights

  • The condensation of aminobenzaldehydes with thiourea proceeds via a thiosemicarbazone intermediate, which is crucial for the formation of the thiazole ring. This intermediate can be isolated or monitored spectroscopically to confirm reaction progress.
  • The position of the amino group on the phenyl ring (para vs ortho) influences the electronic properties and reactivity during cyclization, which may affect reaction rates and yields.
  • Formylation of the thiazole ring is typically regioselective at the 4-position due to the electron density distribution in the heterocycle.
  • Side reactions such as over-oxidation of the aldehyde or polymerization of intermediates can occur, requiring careful control of reaction conditions.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations Typical Yield (%)
Condensation with Thiourea 4-Aminobenzaldehyde, Thiourea Acid-catalyzed condensation and cyclization Simple, direct synthesis Moderate yields, purification needed 50–75
α-Haloketone Route 4-Aminophenacyl bromide, Thiourea Cyclization followed by formylation More control on substitution Multi-step, requires haloketone synthesis 40–65
Industrial Continuous Flow Same as above, scaled-up Optimized reaction conditions, solvent recycling High throughput, sustainable Requires specialized equipment Higher than batch

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize solvent polarity (e.g., ethanol vs. DMF) to improve yield.
  • Purify via recrystallization or column chromatography.

Basic: Which spectroscopic and analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and amino group protons (δ ~5.0–6.0 ppm, if free) .
    • ¹³C NMR : Confirm thiazole carbons (C-2: ~150 ppm; C-4: ~160 ppm) and aldehyde carbon (δ ~190 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 235 [M+H]⁺) and fragmentation patterns consistent with thiazole rings .
  • IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and N–H bends from the amino group (~3300–3500 cm⁻¹) .
  • Elemental Analysis : Validate calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .

Advanced: How can researchers resolve contradictions between in silico ADME predictions and in vitro biological activity data?

Methodological Answer:

  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s test) to assess significance of biological replicates .
  • In Silico-Experimental Cross-Validation :
    • Re-evaluate computational parameters (e.g., docking software scoring functions, force fields) if in vitro IC₅₀ values conflict with binding affinities .
    • Adjust solubility predictions (e.g., LogP vs. experimental partition coefficients) using molecular dynamics simulations .
  • Case Example : A study on leishmanicidal agents found discrepancies in LogP predictions; experimental solvent-accessible surface area (SASA) calculations improved correlation .

Advanced: What experimental strategies elucidate the compound’s mechanism in modulating neurotransmitter receptors (e.g., nAChRs)?

Methodological Answer:

  • Receptor Binding Assays :
    • Use radiolabeled ligands (e.g., [³H]-epibatidine for α7 nAChR) to measure competitive displacement .
    • Compare EC₅₀ values for wild-type vs. mutant receptors (e.g., residues in the allosteric binding pocket) .
  • Electrophysiology : Patch-clamp recordings to assess effects on ion channel kinetics (e.g., desensitization rates in HEK293 cells expressing α7 nAChR) .
  • Structural Studies : Co-crystallize the compound with receptor fragments (e.g., extracellular domain of α7 nAChR) for X-ray diffraction analysis .

Advanced: How to design pharmacokinetic (PK) studies for this compound?

Methodological Answer:

  • In Silico Profiling :
    • Predict ADME properties using tools like SwissADME or ADMETLab (e.g., BBB permeability, CYP450 inhibition) .
  • In Vivo PK Parameters :
    • Absorption : Measure plasma concentration-time curves after oral/intravenous administration in rodent models.
    • Metabolism : Identify metabolites via LC-MS/MS after incubating with liver microsomes .
    • Excretion : Quantify urinary/fecal elimination using radiotracer techniques.
  • Case Example : A thiazole derivative showed poor oral bioavailability due to first-pass metabolism; prodrug strategies (e.g., esterification) improved PK profiles .

Advanced: How does structural modification of the thiazole ring impact biological activity?

Methodological Answer:

  • SAR Studies :
    • Replace the 4-amino-phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess effects on receptor affinity .
    • Modify the aldehyde group to carboxamide or ester functionalities to alter solubility and membrane permeability .
  • Case Example : Substituting 4-amino-phenyl with 4-fluorophenyl increased anti-inflammatory activity by 3-fold, likely due to enhanced hydrophobic interactions with COX-2 .

Basic: What are the primary biological targets investigated for this compound?

Methodological Answer:

  • Enzyme Inhibition :
    • Kinases (e.g., Src/Abl): Use fluorescence-based assays with ATP-competitive probes .
  • Antimicrobial Activity :
    • Screen against Pseudomonas aeruginosa biofilms via crystal violet assays, focusing on quorum-sensing disruption (e.g., 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde analogs) .
  • Anticancer Activity :
    • Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values against normal cells (e.g., HEK293) .

Advanced: What computational tools are recommended for modeling interactions between this compound and protein targets?

Methodological Answer:

  • Docking Software : AutoDock Vina or Schrödinger Glide for preliminary binding mode analysis .
  • Molecular Dynamics (MD) : Use GROMACS or AMBER to simulate ligand-receptor stability over 100+ ns trajectories .
  • Free Energy Calculations : MM-PBSA/GBSA to estimate binding energies and identify critical residues .
  • Case Example : A study on Aurora kinase inhibitors used MD to reveal hydrophobic interactions between the thiazole ring and Leu210, explaining selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Amino-phenyl)-thiazole-4-carbaldehyde
Reactant of Route 2
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2-(4-Amino-phenyl)-thiazole-4-carbaldehyde

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